2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a methoxybenzyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of 4-(4-methoxybenzyl)piperazine with an appropriate acylating agent to form the piperazine derivative.
Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy and methoxybenzyl piperazine moieties may contribute to its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-PROPANONE: Similar structure but with a propanone group instead of ethanone.
2-(4-CHLOROPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE: Similar structure but with a chlorophenoxy group instead of bromophenoxy.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both bromophenoxy and methoxybenzyl piperazine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H23BrN2O3 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)20(24)15-26-19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3 |
InChI Key |
CNWCNCBQRJXTAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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